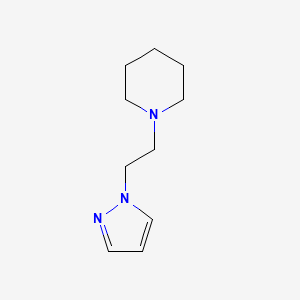
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
Vue d'ensemble
Description
“1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine” is a heterocyclic compound . It is a part of the pyrazole family, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine” consists of a piperidine ring attached to a pyrazole ring via an ethyl bridge . The empirical formula is C10H17N3 .Chemical Reactions Analysis
Specific chemical reactions involving “1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine” are not detailed in the retrieved data. Pyrazole compounds, in general, are known to participate in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
“1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine” is a solid compound . Its molecular weight is 179.26 . More specific physical and chemical properties are not provided in the retrieved data.Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
- Pyrazole derivatives, including compounds structurally related to 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, have been studied for their potential as cannabinoid receptor antagonists. This research is significant as these compounds could help characterize cannabinoid receptor binding sites and serve as pharmacological probes. Their therapeutic potential lies in antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Cancer Treatment
- Certain compounds structurally related to 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, specifically those with pyrazole-piperidine structures, have been proposed as inhibitors of Aurora kinase, which may have applications in cancer treatment. These compounds have been noted for their potential utility in therapeutic applications targeting cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Crizotinib
- Pyrazolyl-piperidine compounds, closely related to 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, have been used as key intermediates in the synthesis of Crizotinib, an important drug used in cancer therapy (Fussell et al., 2012).
Synthesis of Polyfunctional Pyridines
- Research on ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, which shares a similar pyrazolyl structure with 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, has led to the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines. These compounds have potential applications in various chemical syntheses and pharmaceuticals (Latif et al., 2003).
Anticholinesterase Agents
- Pyrazoline derivatives, sharing a structural similarity with 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, have been synthesized and evaluated for their anticholinesterase effects, which could have implications in treating neurodegenerative disorders (Altıntop, 2020).
Molecular Structure Investigations
- Research into s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, related to the structure of 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine, has been conducted. These studies involve molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations, which have applications in material science and pharmaceuticals (Shawish et al., 2021).
Propriétés
IUPAC Name |
1-(2-pyrazol-1-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-13/h4-5,8H,1-3,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCODYPNQAXQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675199 | |
| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine | |
CAS RN |
1187385-66-5 | |
| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



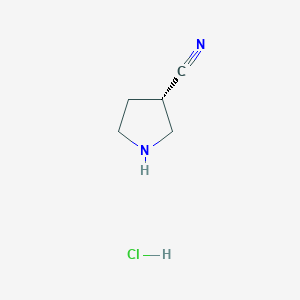
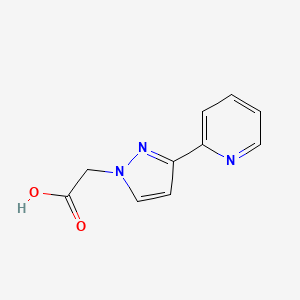
![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)

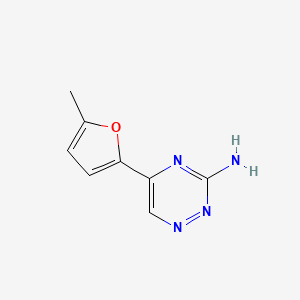

![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)

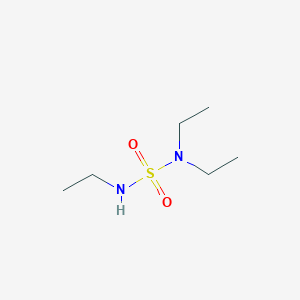
![3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1452643.png)
![Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1452646.png)


